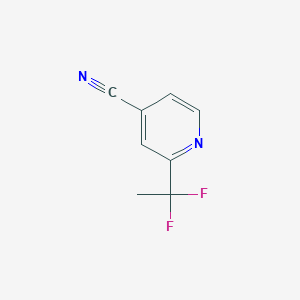

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H6F2N2. It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and a nitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted pyridines. These derivatives can have different properties and applications compared to the parent compound.

Scientific Research Applications

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is utilized in a wide range of scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,1-Difluoroethyl)pyridine-3-carbonitrile

- 2-(1,1-Difluoroethyl)pyridine-5-carbonitrile

- 2-(1,1-Difluoroethyl)pyridine-2-carbonitrile

Uniqueness

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the difluoroethyl and nitrile groups can affect the compound’s overall properties, making it distinct from other similar compounds.

Biological Activity

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following characteristics:

- Chemical Formula : C8H7F2N

- CAS Number : 1471186-46-5

- Molecular Weight : 169.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its difluoroethyl group may enhance membrane permeability and bioavailability, allowing for effective interaction with biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages were reported at approximately 54% and 38%, respectively .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation. Specifically, it has been shown to downregulate anti-apoptotic factors such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties:

- Inhibition of COX Enzymes : Studies have reported that this compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . The selectivity index for COX-2 inhibition was notably high, indicating potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on the effects of various pyridine derivatives highlighted the efficacy of this compound against tumor cells. The findings suggested that the compound could serve as a lead structure for developing novel anticancer agents .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound in an animal model. The results indicated a significant reduction in edema when administered in carrageenan-induced inflammation models. Histopathological examinations revealed minimal tissue damage, supporting its safety profile .

Data Summary

| Biological Activity | Assessed Model | Result |

|---|---|---|

| Anticancer Activity | HeLa Cells | Growth inhibition ~54% |

| HepG2 Cells | Growth inhibition ~38% | |

| Anti-inflammatory Activity | Carrageenan-induced Edema | Significant reduction in swelling |

| Histopathology | Minimal tissue damage observed |

Properties

Molecular Formula |

C8H6F2N2 |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)pyridine-4-carbonitrile |

InChI |

InChI=1S/C8H6F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,1H3 |

InChI Key |

GKLVLKPEJCFDPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)C#N)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.